Tetraphenylarsonium bromide
Description
Historical Perspectives on Organoarsenic Salts and their Significance in Chemical Research
The history of organoarsenic chemistry dates back over two centuries and has been pivotal in the development of fundamental chemical concepts. rsc.org The first recognized organometallic compound, the foul-smelling and poisonous tetramethyldiarsine, known as cacodyl (B8556844), was synthesized by Louis Claude Cadet in 1760. rsc.orgwikipedia.org The subsequent study of cacodyl and its derivatives by chemists like Robert Bunsen in the 19th century was instrumental in advancing the understanding of chemical bonds and molecular structure. rsc.org
A significant milestone in organoarsenic chemistry was the work of Edward Frankland, who synthesized various organoarsenic compounds, including tetraphenyldiarsine. rsc.org His research led to the coining of the term "organometallic" and, more importantly, contributed to the development of the concept of valency by observing the number of organic groups that could attach to a metal atom. rsc.org
The early 20th century saw the application of organoarsenic compounds in medicine, most notably with Paul Ehrlich's development of Salvarsan (arsphenamine) as the first effective treatment for syphilis. rsc.orgwikipedia.orgusa-journals.com This "magic bullet" approach, which aimed to selectively target pathogens, was a groundbreaking achievement in chemotherapy and earned Ehrlich the Nobel Prize in 1908. rsc.orgwikipedia.org Organoarsenic compounds were also investigated for their use as chemical warfare agents during World War I and as agricultural pesticides and herbicides. wikipedia.orgwikipedia.org These historical applications, while some have been discontinued (B1498344) due to toxicity concerns, underscore the profound impact of organoarsenic salts on the trajectory of chemical and medical research. wikipedia.orgusa-journals.com
Evolution of Research Interest in Tetraphenylarsonium Compounds within Modern Chemistry
While early research in organoarsenic chemistry was broad, the mid-20th century saw a growing interest in specific compounds with unique properties, such as the tetraphenylarsonium salts. Research on these compounds has evolved from their initial use in gravimetric analysis to a wider array of applications in modern chemistry.
Initially, tetraphenylarsonium salts, including the chloride and bromide variants, gained prominence as effective precipitating agents for large, singly charged anions like perchlorate (B79767) and permanganate. wikipedia.org This property made them valuable reagents in analytical chemistry for the separation and quantification of these ions. acs.org The large, non-polar nature of the tetraphenylarsonium cation allows it to form insoluble salts with these anions in aqueous solutions.
As chemical research advanced, so did the applications of tetraphenylarsonium compounds. Their solubility in organic solvents led to their use as phase-transfer catalysts, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). taylorandfrancis.comwikipedia.orgmatrix-fine-chemicals.com This catalytic activity is crucial in various organic syntheses.
Furthermore, the tetraphenylarsonium cation has been instrumental in coordination chemistry. Its bulky size and charge help to stabilize large, complex anions, enabling the synthesis and crystallization of novel inorganic and organometallic compounds. smolecule.com This has allowed for detailed structural studies of these complex anions. Modern research has also explored the potential of tetraphenylarsonium compounds in materials science, for example, in the creation of novel ionic conductors for applications like solid-state batteries. pubcompare.ai There is also research into their biochemical and potential therapeutic applications, including antimicrobial and cytotoxic properties. smolecule.com
Scope and Contemporary Research Trajectories of Tetraphenylarsonium Bromide Studies
Contemporary research on this compound continues to build upon its established applications while exploring new frontiers. The compound remains a significant tool in several specialized areas of chemical research.
Analytical Chemistry: this compound is used as an ion-pair reagent in extractive spectrophotometry. researchgate.net For instance, it can form a complex ion-associate with certain metal-containing anions, allowing for their extraction from an aqueous solution into an organic solvent for subsequent quantification. researchgate.net This method has been successfully applied to the speciation of metal ions in industrial wastewater. researchgate.net
Organic and Organometallic Synthesis: The compound serves as a precursor in the synthesis of other tetraphenylarsonium salts through salt metathesis reactions. smolecule.com It is also used as a catalyst in certain organic reactions, although this application is sometimes limited by cost compared to ammonium-based phase-transfer catalysts. taylorandfrancis.com In organometallic chemistry, it is used to precipitate and crystallize large, complex anions, facilitating their characterization. iucr.org
Materials Science and Electrochemistry: A significant area of current research involves the use of this compound in the electrochemical synthesis and crystallization of novel materials. For example, it has been used in the electrocrystallization of fulleride double salts, leading to the growth of single crystals suitable for detailed structural and physical analysis. psu.edu These materials have potential applications in electronics and superconductivity. The thermal properties and solubility characteristics of tetraphenylarsonium salts, including the bromide, are crucial for these applications. researchgate.netmdpi.com
Biochemical Research: While much of the research in this area has focused on the chloride salt, the tetraphenylarsonium cation, in general, is studied for its interactions with biological systems. smolecule.com Its lipophilic nature allows it to interact with cell membranes and influence ion transport.
The following table provides a summary of selected research applications of this compound and related salts:
| Research Area | Application of Tetraphenylarsonium Salt | Specific Example | Reference |
| Analytical Chemistry | Ion-Pair Reagent | Extractive spectrophotometric speciation of chromium(VI) using tetraphenylarsonium chloride. | researchgate.net |
| Analytical Chemistry | Gravimetric Analysis | Precipitation of perrhenate (B82622) ions with tetraphenylarsonium chloride for determination of rhenium. | acs.org |
| Materials Science | Electrocrystallization | Synthesis of single crystals of tetraphenylarsonium fulleride double salts. | psu.edu |
| Materials Science | Crystal Growth | Study of the growth of tetraphenylphosphonium (B101447) bromide crystals for potential photonics applications. | researchgate.netmdpi.com |
| Coordination Chemistry | Stabilizing Complex Anions | Synthesis and structural characterization of bis(tetraphenylarsonium) hexabromorhenate(IV). | iucr.org |
| Organic Synthesis | Phase-Transfer Catalysis | Use in various phase-transfer catalysis reactions, though sometimes less cost-effective than ammonium (B1175870) salts. | taylorandfrancis.com |
Properties
IUPAC Name |
tetraphenylarsanium;bromide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQEBQRKNZZDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20AsBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15912-80-8 (Parent) | |
| Record name | Tetraphenylarsonium bromide | |
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DSSTOX Substance ID |
DTXSID60964937 | |
| Record name | Tetraphenylarsanium bromide | |
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Molecular Weight |
463.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-27-7 | |
| Record name | Arsonium, tetraphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | Tetraphenylarsonium bromide | |
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| Record name | Tetraphenylarsonium bromide | |
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| Record name | Tetraphenylarsanium bromide | |
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| Record name | Tetraphenylarsonium bromide | |
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| Record name | TETRAPHENYLARSONIUM BROMIDE | |
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Synthetic Methodologies and Crystallization Science of Tetraphenylarsonium Bromide
Established Synthetic Pathways for Tetraphenylarsonium Bromide
The synthesis of this compound can be achieved through several well-documented chemical routes. These methods, refined over years of research, provide reliable access to this important quaternary arsonium (B1239301) salt.
Grignard Reagent-Based Syntheses Involving Arsenic Oxides
A cornerstone in organoarsenic chemistry, the Grignard reaction provides a powerful method for forming carbon-arsenic bonds. The synthesis of the tetraphenylarsonium cation often involves the reaction of an arsenic-containing precursor, such as an arsenic oxide, with a phenyl Grignard reagent.
The reaction can be summarized as: (C₆H₅)₃AsO + C₆H₅MgBr → [(C₆H₅)₄AsO]MgBr
Alternatively, arsenic trioxide can be treated with phenylmagnesium bromide. This reaction initially yields triphenylarsine (B46628) and diphenylarsine (B13773895) oxide. kyoto-u.ac.jp The diphenylarsine oxide can then react further with the Grignard reagent to produce tertiary arsines, which are precursors to the desired arsonium salt. kyoto-u.ac.jpacs.org It has been noted that this compound can be obtained from the reaction of phenylmagnesium bromide with phenylarsonic acid anhydride, albeit in lower yields. lookchem.com
| Arsenic Precursor | Grignard Reagent | Intermediate/Product | Reference |
|---|---|---|---|
| Triphenylarsine oxide | Phenylmagnesium bromide | Tetraphenylarsonium-magnesium bromide adduct | , thieme-connect.de |
| Arsenic trioxide | Phenylmagnesium bromide | Triphenylarsine, Diphenylarsine oxide | kyoto-u.ac.jp |
| Phenylarsonic acid anhydride | Phenylmagnesium bromide | This compound | lookchem.com |
Halogenation and Ligand Exchange Approaches for Arsonium Salts
Halogenation of tertiary arsines and subsequent reactions represent another fundamental route to arsonium salts. The classical synthesis often begins with the bromination of triphenylarsine to form triphenylarsine dibromide. This intermediate is a key stepping stone towards the final product.
The reaction is as follows: (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂
The direct reaction of triphenylarsine with an alkyl or aryl halide is a common method for preparing arsonium salts. usa-journals.com This SN2-like process relies on the nucleophilicity of the arsenic lone pair to attack the electrophilic carbon of the halide. thieme-connect.de A notable improvement on this method involves heating the alkyl halide and triphenylarsine as a melt, often around 80 °C, which can drastically reduce reaction times and produce high yields of the pure arsonium salt. tandfonline.comtandfonline.com
Ligand exchange reactions, particularly Friedel-Crafts type syntheses, have also been employed. For instance, tetraphenylarsonium salts can be formed through the reaction of triphenylarsine and bromobenzene (B47551) in the presence of aluminum chloride and benzene (B151609), with yields reaching up to 60%. lookchem.com
| Method | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Halogenation | Triphenylarsine, Bromine | Room Temperature | Triphenylarsine dibromide | |
| Alkylation | Triphenylarsine, Alkyl Halide | Refluxing solvent or melt (70-120 °C) | Triphenylarsonium salt | tandfonline.com, thieme-connect.de |
| Friedel-Crafts Reaction | Triphenylarsine, Bromobenzene, Benzene, AlCl₃ | Heating | Tetraphenylarsonium salt | , lookchem.com |
Formation as a Hydrolysis Product in Organoarsenic Reactions
Hydrolysis is a critical step in several synthetic sequences leading to this compound. In the multi-step synthesis starting from triphenylarsine, the intermediate triphenylarsine dibromide is deliberately hydrolyzed with water. This reaction produces triphenylarsine oxide, which is the key reactant for the subsequent Grignard step.
The hydrolysis reaction is: (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr
More directly, the product mixture from the Grignard reaction with triphenylarsine oxide, after the initial reaction in ether and benzene, is treated with water. thieme-connect.de This hydrolysis step breaks down the magnesium complex and primarily yields this compound. orgsyn.org Studies on the behavior of organoarsenic compounds in superheated water confirm that the aromatic carbon-arsenic bonds in the tetraphenylarsonium cation are relatively resistant to cleavage, underscoring the stability of the cation during aqueous workup procedures. researchgate.net
Advanced Crystallization Methodologies for this compound and its Complexes
The ability to obtain high-quality crystals is paramount for definitive structural characterization and for the development of materials with specific, structure-dependent properties. A variety of techniques are employed to crystallize this compound and its derivatives.
Single Crystal Growth Techniques for X-ray Diffraction Analysis
Growing single crystals suitable for X-ray diffraction analysis is essential for elucidating the precise three-dimensional structure of a compound. Standard crystallization techniques are widely applicable to tetraphenylarsonium salts. unifr.chwashington.edu
Commonly used methods include:
Slow Evaporation : A near-saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals. washington.edu
Vapor Diffusion : A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This is often the best method when only small amounts of the compound are available. unifr.chwpmucdn.com
Solvent Layering : A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly diffuse into one another. wpmucdn.com
The choice of solvent is critical. The tetraphenylarsonium cation itself, being large and rigid, can aid in the crystallization of complex anions. wpmucdn.com
| Technique | Principle | Key Parameters | Reference |
|---|---|---|---|
| Slow Evaporation | Gradual removal of solvent to increase solute concentration. | Solvent volatility, temperature, container opening. | washington.edu |
| Vapor Diffusion | Slow introduction of an anti-solvent vapor to decrease solubility. | Choice of solvent/anti-solvent pair, temperature, diffusion rate. | unifr.ch |
| Solvent Layering | Slow mixing of a solvent and an anti-solvent at their interface. | Solvent/anti-solvent miscibility and density difference. | wpmucdn.com |
Electrocrystallization Protocols for Functional Materials Development
Electrocrystallization is an advanced technique used to grow high-quality crystals of conductive materials, particularly charge-transfer salts. ucl.ac.uk This method has been successfully applied to grow single crystals of tetraphenylarsonium halide double salts with fulleride anions, which are of interest for their electronic properties. psu.edursc.org
The process typically involves the electrochemical reduction of a substrate (e.g., a fullerene) at an electrode in a solution containing this compound. utexas.edu The reduction generates an anion which then precipitates with the tetraphenylarsonium cation to form a crystalline salt film directly on the electrode surface. psu.edu This method relies on a dissolution-precipitation mechanism, where a high level of supersaturation is achieved electrochemically near the electrode, leading to the growth of a solid phase of low solubility. psu.edursc.org For example, single crystals of a this compound fulleride salt with dimensions of at least 400 µm have been grown using 1,2-dichlorobenzene (B45396) as the solvent. psu.edu
Advanced Structural Investigations and Spectroscopic Characterization of Tetraphenylarsonium Cation Systems
X-ray Diffraction Studies of Tetraphenylarsonium Bromide and its Adducts
X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. rsc.orgbiu.ac.il For tetraphenylarsonium salts, XRD studies provide invaluable insights into their crystal and molecular structures, the nature of non-covalent interactions governing their solid-state packing, and the structural features of complex anions when tetraphenylarsonium acts as a counterion.
The crystal structures of numerous tetraphenylarsonium salts have been determined by single-crystal X-ray diffraction. A recurring feature is the pseudo-tetrahedral geometry of the [As(C₆H₅)₄]⁺ cation.
In a study of the tetraphenylarsonium salt of the monoanion of adenine, the crystals were found to be monoclinic, belonging to the space group P2₁/n. iucr.org Similarly, the tetraphenylarsonium salt of tetrakis(benzenethiolato)oxorhenate(V) crystallizes in the orthorhombic space group P2₁2₁2₁, revealing a square-pyramidal geometry for the [ReO(SPh)₄]⁻ anion. publish.csiro.au
The analysis of tetraphenylarsonium dithiophosphate (B1263838) salts has shown varied crystal systems, including monoclinic (P2₁) and triclinic (P_1), depending on the substituents on the dithiophosphate anion. researchgate.net The crystal structure of tetraphenylarsonium hexakis(isothiocyanato)technetate(IV) dichloromethane (B109758) solvate was determined to be tetragonal, with the space group I4/m. researchgate.net This body of work demonstrates the utility of the tetraphenylarsonium cation in crystallizing and structurally characterizing a diverse range of anionic species.
Table 1: Crystallographic Data for Selected Tetraphenylarsonium Salts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| [As(C₆H₅)₄][C₅N₅H₄]·3H₂O | Monoclinic | P2₁/n | 9.878 | 21.347 | 13.407 | 90 | 103.19 | 90 | iucr.org |
| [As(C₆H₅)₄][ReO(SPh)₄]·MeCN | Orthorhombic | P2₁2₁2₁ | 9.756 | 18.171 | 25.684 | 90 | 90 | 90 | publish.csiro.au |
| [As(C₆H₅)₄]₂[Pd(C₂O₂S₂)₂] | Triclinic | P_1 | 11.101 | 13.316 | 18.485 | 110.90 | 77.74 | 106.28 | researchgate.net |
| [As(C₆H₅)₄]₂[Tc(NCS)₆]·CH₂Cl₂ | Tetragonal | I4/m | 11.523 | 11.523 | 22.43 | 90 | 90 | 90 | researchgate.net |
Note: This table is interactive. Click on the headers to sort the data.
Hirshfeld surface analysis of tetraphenylarsonium dithiophosphate salts has quantified the contributions of different intermolecular contacts. researchgate.net This analysis revealed that H···H and C···H/H···C interactions are the most significant, accounting for over 82% of the total Hirshfeld surface. researchgate.net The remaining contributions arise from C—H···S and C—H···O interactions, which link the cations and anions into one- and two-dimensional supramolecular architectures. researchgate.net
In the crystal structure of tetraphenylarsonium bis(1,2-dithiooxalato-S,S')palladate(II), the cations and anions are connected through electrostatic forces and C-H···O hydrogen contacts. researchgate.net Similarly, π-π stacking interactions between the phenyl rings of the tetraphenylarsonium cations are a common feature in the crystal packing of these salts. wpmucdn.comnih.govrsc.org The interplay of these varied interactions dictates the final crystal structure and can influence the physical properties of the material.
The tetraphenylarsonium cation is frequently employed as a counterion to facilitate the crystallization and structural elucidation of coordination complexes. rsc.orgscirp.orgbyjus.com Its large size helps to separate the complex anions in the crystal lattice, minimizing anion-anion interactions and allowing for a clearer understanding of the coordination geometry of the metal center.
For instance, the use of tetraphenylarsonium nitrate (B79036) in reactions with vanadium oxy-compounds has led to the isolation and structural characterization of [As(C₆H₅)₄]₂[V₂O₃(NO₃)₆] and [As(C₆H₅)₄]₂[V₂O₃Cl₄(NO₃)₂]. rsc.org The crystal structures of these dianions revealed octahedrally coordinated vanadium atoms. rsc.org In another example, the structure of the triiodo(triphenylphosphine)nickelate(II) anion was determined in its tetraphenylarsonium salt, [(C₆H₅)₄As][Ni(C₆H₅)₃PI₃]. acs.org
The tetraphenylarsonium counterion has also been instrumental in the study of technetium and rhenium complexes. hzdr.de The crystal structure of [As(C₆H₅)₄]₂[Tc(NCS)₆] showed an octahedral [Tc(NCS)₆]²⁻ anion. researchgate.net In the case of [As(C₆H₅)₄][ReO(SPh)₄], the anion was found to have a square-pyramidal structure. publish.csiro.au
Solid-State Nuclear Magnetic Resonance Spectroscopy in Tetraphenylarsonium Chemistry
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for probing the local electronic and structural environment of atomic nuclei in solid materials. escholarship.orgmdpi.com For tetraphenylarsonium compounds, ⁷⁵As SSNMR is particularly informative.
Arsenic-75 is the only naturally occurring isotope of arsenic and is NMR active with a nuclear spin of I = 3/2. huji.ac.il As a quadrupolar nucleus, its NMR signal is sensitive to the electric field gradient (EFG) at the nucleus. mdpi.comlibretexts.org The interaction between the nuclear quadrupole moment and the EFG gives rise to the nuclear quadrupolar coupling constant (C_Q), which provides valuable information about the symmetry of the local electronic environment. nih.govresearchgate.net
A ⁷⁵As SSNMR study of this compound measured a nuclear quadrupolar coupling constant of C_Q(⁷⁵As) = 7.8 MHz. nih.govresearchgate.net This value is consistent with the predicted pseudo-tetrahedral symmetry at the arsenic atom. nih.govresearchgate.net The ⁷⁵As chemical shifts in arsonium (B1239301) salts show a dependence on the nature of the organic groups attached to the arsenic atom, similar to the trends observed in ¹³C NMR. researchgate.net
Table 2: ⁷⁵As NMR Parameters for this compound
| Parameter | Value | Reference |
| Nuclear Quadrupolar Coupling Constant (C_Q) | 7.8 MHz | nih.govresearchgate.net |
| Chemical Shift Range (for arsonium salts) | ~660 ppm | huji.ac.il |
Note: This table is interactive. Click on the headers to sort the data.
The NMR parameters obtained from SSNMR studies, such as chemical shifts and quadrupolar coupling constants, are intrinsically linked to the local electronic and structural environment of the nucleus. nih.gov For ⁷⁵As in tetraphenylarsonium compounds, the C_Q value is a direct measure of the deviation from perfect tetrahedral symmetry around the arsenic atom. nih.govresearchgate.net
Computational methods, such as density functional theory (DFT), are often used in conjunction with experimental SSNMR to provide a more detailed understanding of these correlations. nih.govresearchgate.net Calculations for this compound have shown good agreement with the experimentally determined ⁷⁵As NMR parameters. nih.gov By correlating the experimental data with theoretical models, it is possible to gain deeper insights into the nature of the chemical bonding and the electronic structure of these compounds. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Structural and Interaction Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the structural characteristics and intermolecular interactions of systems containing the tetraphenylarsonium ([As(C₆H₅)₄]⁺) cation. The spectra of tetraphenylarsonium salts are primarily a superposition of the vibrations of the cation and the corresponding anion, with the cation's large size and weak polarizability often resulting in minimal crystal splitting effects. researchgate.net A thorough analysis of the cation's spectrum is crucial for correctly interpreting the vibrational modes of the associated anion. researchgate.netscispace.com
The vibrational modes of the tetraphenylarsonium cation are dominated by the vibrations of the four phenyl rings attached to the central arsenic atom. These can be effectively analyzed by considering the vibrations of a monosubstituted benzene (B151609) ring, often referred to as "X-sensitive" modes according to Whiffen's notation. cdnsciencepub.compjsir.org These modes are particularly sensitive to the mass and electronic properties of the substituent (in this case, the arsenic atom and the rest of the cation). For instance, in phenyl-containing organometallic compounds, "X-sensitive" vibrations such as the 'q', 'y', and 'x' modes are readily identifiable in the IR and Raman spectra. cdnsciencepub.com
In studies of tetraphenylarsonium salts with various anions, the cation's vibrations serve as an internal reference. However, subtle shifts in the cation's vibrational frequencies can also provide insight into cation-anion interactions. For example, in a study of sulfonate salts, the large tetraphenylarsonium cation was used as a counterion to establish a limiting case with minimal cation-anion interaction, helping to assign the sulfonate stretching modes more accurately. usc.edu.au Similarly, investigations into hydrogen bonding between solvents and anions have utilized tetraphenylarsonium salts, where the cation's spectrum remains relatively unperturbed, allowing for focused analysis on the anion and solvent vibrations.
Below is a table summarizing key vibrational bands observed for the tetraphenylarsonium cation from Infrared and Raman spectroscopy.
| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |
|---|---|---|---|
| ~3050 | IR/Raman | Aromatic C-H Stretching | cdnsciencepub.com |
| ~1575 | IR/Raman | Phenyl Ring C=C Stretching | scispace.com |
| ~1480 | IR/Raman | Phenyl Ring C=C Stretching | scispace.com |
| ~1435 | IR/Raman | Phenyl Ring C=C Stretching | scispace.com |
| ~1080 | IR/Raman | Phenyl Ring Breathing / "X-sensitive" (q-mode) | scispace.comcdnsciencepub.com |
| ~1022 | IR/Raman | C-H In-plane Bending | scispace.com |
| ~997 | IR/Raman | Phenyl Ring Breathing (Trigonal) | scispace.com |
| ~685 | IR/Raman | Phenyl Ring Puckering | scispace.com |
| ~460 | IR/Raman | "X-sensitive" (y-mode, As-C related) | scispace.comcdnsciencepub.com |
| ~350 | IR/Raman | "X-sensitive" (t-mode, As-C related) | scispace.comamazonaws.com |
Other Advanced Spectroscopic Techniques Applied to Tetraphenylarsonium-Functionalized Systems
Beyond vibrational spectroscopy, a range of other advanced spectroscopic techniques are employed to provide deeper insights into the electronic structure, molecular weight, and local atomic environment of this compound and its functionalized systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has proven particularly valuable for probing the local environment of the arsenic atom. Arsenic-75 (⁷⁵As) NMR spectroscopy has been successfully applied to solid this compound. nih.govresearchgate.net These experiments, though potentially time-consuming due to the large spectral widths, provide direct information on the arsenic nucleus. For this compound, the ⁷⁵As nuclear quadrupole coupling constant (Cq) was measured to be 7.8 MHz, reflecting the pseudo-tetrahedral symmetry at the arsenic center. nih.govresearchgate.netpascal-man.com Proton (¹H) and Carbon-13 (¹³C) NMR are also routinely used to confirm the structure of the phenyl groups and to identify the presence of any impurities. snmjournals.orgbohrium.com
Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight and composition of tetraphenylarsonium salts and their complexes. Field-desorption mass spectrometry (FD-MS) has been used to analyze tetraphenylarsonium salts of complex anions. snmjournals.org In these studies, the spectrum is often dominated by an intense peak corresponding to the tetraphenylarsonium cation ([As(C₆H₅)₄]⁺) at a mass-to-charge ratio (m/z) of 383.08. snmjournals.org The molecular ion of the entire salt can sometimes be observed, providing direct evidence of the complete complex. snmjournals.org Electrospray ionization mass spectrometry (ESI-MS) is another method used, particularly in the analysis of solutions containing the tetraphenylarsonium cation. psu.edu
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions within the tetraphenylarsonium cation and associated anions. The cation itself exhibits characteristic high-intensity absorption bands in the ultraviolet region, typically with maxima around 259, 265, and 272 nm, arising from π→π* transitions within the phenyl rings. snmjournals.orgsmolecule.com These distinct absorptions can be used for the quantitative analysis and purity assessment of tetraphenylarsonium compounds. smolecule.com When the cation is paired with a chromophoric anion, the resulting UV-Vis spectrum is a composite, allowing for the simultaneous study of both ionic species. snmjournals.org
The following table summarizes the application of these advanced spectroscopic techniques to tetraphenylarsonium systems.
| Spectroscopic Technique | Information Obtained | Key Research Findings for Tetraphenylarsonium Systems | Reference |
|---|---|---|---|
| Solid-State ⁷⁵As NMR | Local atomic environment, symmetry at the As nucleus, nuclear quadrupole coupling. | Measured a nuclear quadrupole coupling constant (Cq) of 7.8 MHz for this compound, consistent with its pseudo-tetrahedral symmetry. | nih.govresearchgate.net |
| Field-Desorption Mass Spectrometry (FD-MS) | Molecular weight confirmation, identification of cation and complex ions. | Observed a characteristic intense peak for the [As(C₆H₅)₄]⁺ cation at m/z 383.08 and, in some cases, the molecular ion of the entire salt. | snmjournals.org |
| UV-Visible Spectroscopy | Electronic transitions, concentration and purity assessment. | Shows characteristic absorption maxima for the cation at ~259, 265, and 272 nm, used for quantitative analysis. | snmjournals.orgsmolecule.com |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation of phenyl groups, impurity detection. | Used to verify the organic structure of the cation in various synthesized complexes. | snmjournals.orgbohrium.com |
Tetraphenylarsonium Bromide As a Chemical Modulator and Reagent in Advanced Syntheses and Mechanistic Studies
Role as a Counterion in Stabilizing Diverse Complex Anions
The tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, derived from tetraphenylarsonium bromide, serves as a crucial counterion in the crystallization and stabilization of a wide array of complex anions. Its large, sterically demanding, and symmetric nature minimizes lattice energy contributions and undesirable interactions with the anion in the solid state, thereby allowing for the isolation and structural characterization of otherwise unstable anionic species.
In the realm of transition metal chemistry, the tetraphenylarsonium cation has been instrumental in the synthesis and characterization of numerous anionic metal halide complexes. The bulky nature of the [As(C₆H₅)₄]⁺ cation effectively separates the anionic complexes in the crystal lattice, preventing polymerization and allowing for the study of discrete monomeric or oligomeric units. This has been particularly significant in the formation and stabilization of hexahalometallate anions, [MX₆]ⁿ⁻, where M is a transition metal and X is a halide.
The use of this compound as a source of the counterion has facilitated the synthesis of a variety of hexahalometallate salts. For instance, salts of the general formula [As(C₆H₅)₄]₂[MCl₆], where M can be a divalent transition metal ion such as Mn(IV), Fe(IV), or Co(IV), have been prepared. The large size of the tetraphenylarsonium cation helps to stabilize these relatively large and often reactive hexachloride anions.
Research in this area has also extended to mixed-halide and higher-order transition metal halide complexes. The [As(C₆H₅)₄]⁺ cation has been employed to crystallize complex anions that are intermediates in catalytic cycles or model compounds for spectroscopic and magnetic studies. The choice of the counterion is critical, as it can influence the coordination geometry and the magnetic properties of the transition metal center.
Table 1: Examples of Transition Metal Halide Complexes Stabilized by Tetraphenylarsonium Cation
| Complex Anion | Transition Metal | Halide(s) |
|---|---|---|
| [MnCl₆]²⁻ | Manganese (IV) | Chloride |
| [FeCl₆]²⁻ | Iron (IV) | Chloride |
| [CoCl₆]²⁻ | Cobalt (IV) | Chloride |
| [Re₂Cl₈]²⁻ | Rhenium (III) | Chloride |
| [WCl₆]⁻ | Tungsten (V) | Chloride |
The stabilizing influence of the tetraphenylarsonium cation extends beyond simple halide complexes to a variety of inorganic anions, including those containing sulfur ligands such as dithiocarbamates and dithiolates. These complexes are of interest for their rich electrochemistry and relevance to bioinorganic chemistry and materials science.
This compound has been utilized as an electrolyte and a source of the counterion in the electrochemical synthesis of metal dithiolene complexes. The resulting salts, such as [As(C₆H₅)₄][M(S₂C₂(CN)₂)₂], where M is a transition metal like Ni, Pd, or Pt, are often crystalline and suitable for X-ray diffraction studies. The large cation effectively isolates the planar metal dithiolene anions, facilitating the study of their electronic structure and intermolecular interactions.
Furthermore, this compound has been employed in the synthesis and stabilization of other complex inorganic anions, including polyoxometalates and Zintl ions. The ability of the [As(C₆H₅)₄]⁺ cation to pack efficiently with large, irregularly shaped anions has been a key factor in the successful isolation of these novel chemical entities.
The tetraphenylarsonium cation can exert a significant influence on the stereochemistry of chiral anionic complexes. While often considered an "innocent" or non-coordinating counterion, its sheer size and the possibility of weak electrostatic and van der Waals interactions can create a specific chiral environment in the solid state. This can influence the preferred conformation or even the absolute configuration of a co-crystallized chiral anion.
In studies of chiral metal complexes, the use of a bulky counterion like tetraphenylarsonium can be a strategy to isolate and study specific stereoisomers. For example, in the resolution of chiral anionic coordination compounds, this compound can be used as a resolving agent, preferentially crystallizing with one enantiomer over the other.
Moreover, the nature of the counterion can affect the dynamics of stereochemical processes in solution and in the solid state. For instance, the barrier to chiral inversion or racemization of a labile chiral anion can be influenced by the degree of ion pairing with the tetraphenylarsonium cation. A tighter ion pair might stabilize a particular chiral conformation, thus raising the energy barrier for inversion.
Investigations of Ion Association and Solvation Phenomena Involving this compound
The behavior of this compound in solution is of fundamental importance for understanding its role in chemical reactions and for interpreting experimental data where it is used as an electrolyte. Conductometric and thermodynamic studies have provided valuable insights into ion association and solvation phenomena.
Conductometric studies involve measuring the electrical conductivity of electrolyte solutions at various concentrations. researchgate.netnih.gov This technique provides information about the number of charge carriers and their mobility, which in turn relates to the degree of ion dissociation and the extent of ion pairing. For this compound, conductometric measurements in different solvents have been used to determine key parameters such as the limiting molar conductivity (Λ₀) and the ion association constant (Kₐ).
The limiting molar conductivity represents the molar conductivity at infinite dilution, where the electrolyte is assumed to be fully dissociated. The ion association constant quantifies the equilibrium between free ions and ion pairs in solution.
Studies have shown that the extent of ion association for this compound is highly dependent on the dielectric constant of the solvent. In high-dielectric-constant solvents like water, it behaves as a strong electrolyte with minimal ion pairing. However, in solvents with lower dielectric constants, such as acetonitrile (B52724) or methanol, ion association becomes more significant.
Table 2: Limiting Molar Conductivity and Association Constants of this compound in Various Solvents at 298.15 K
| Solvent | Dielectric Constant (ε) | Limiting Molar Conductivity (Λ₀) / S cm² mol⁻¹ | Association Constant (Kₐ) / L mol⁻¹ |
|---|---|---|---|
| Water | 78.4 | 118.5 | ~0 |
| Methanol | 32.7 | 115.2 | 15.3 |
| Acetonitrile | 35.9 | 162.8 | 44.7 |
| Nitromethane | 35.9 | 125.6 | 38.2 |
Thermodynamic studies of this compound solutions provide a deeper understanding of the driving forces behind ion pair formation and the nature of ion-solvent interactions. By measuring the temperature dependence of the ion association constant, thermodynamic parameters such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of ion association can be determined.
The Gibbs free energy change indicates the spontaneity of the ion-pairing process. A more negative value suggests a greater tendency for the ions to associate. The enthalpy change reflects the heat absorbed or released during ion pair formation, providing insight into the energetic favorability of the process. The entropy change relates to the change in disorder of the system upon ion association.
These thermodynamic data are crucial for developing models of electrolyte solutions and for understanding how the choice of solvent can be used to control the reactivity and properties of ionic species in solution.
Application of Extrathermodynamic Assumptions in Liquid Junction Potential Determinations
In the realm of electrochemistry, the determination of single-ion thermodynamic properties is a formidable challenge. Since ions are always present with a counter-ion, the experimental measurement of a single ion's contribution to a thermodynamic quantity is impossible without making a non-thermodynamic assumption. This is where extrathermodynamic assumptions become crucial, and the tetraphenylarsonium cation ([As(C₆H₅)₄]⁺), often in conjunction with the tetraphenylborate (B1193919) anion ([B(C₆H₅)₄]⁻), plays a pivotal role.
The most prominent of these is the tetraphenylarsonium tetraphenylborate (TATB) assumption . researchgate.net This assumption posits that the solvation energies of the tetraphenylarsonium cation and the tetraphenylborate anion are equal. The rationale behind this assumption lies in the structural characteristics of these ions. Both are large, bulky, and roughly spherical, with the central arsenic or boron atom shielded by four phenyl groups. This steric hindrance minimizes specific interactions with solvent molecules. Consequently, their solvation is primarily governed by electrostatic interactions and the creation of a cavity in the solvent, which are assumed to be very similar for the cation and the anion.
By assuming that the standard Gibbs free energy of transfer, the enthalpy of transfer, and the entropy of transfer for tetraphenylarsonium tetraphenylborate can be equally divided between the cation and the anion, a scale for single-ion thermodynamic properties can be established. This allows for the estimation of properties for other ions relative to this reference.
One of the critical applications of this assumption is in the estimation and minimization of liquid junction potentials (LJPs) . LJPs arise at the interface of two electrolyte solutions with different compositions or concentrations, due to the different mobilities of the cations and anions. In electrochemical measurements, particularly those involving different solvents, LJPs can introduce significant errors.
The TATB assumption is instrumental in the construction of salt bridges that minimize LJPs. By using a salt bridge containing an equitransferent electrolyte, where the cation and anion have nearly identical mobilities, the LJP can be significantly reduced. The tetraphenylarsonium cation, due to its large size and symmetrical charge distribution, has a mobility that is comparable to that of the tetraphenylborate anion in many organic solvents. Therefore, a solution of tetraphenylarsonium tetraphenylborate is often employed in salt bridges for electrochemical measurements in non-aqueous media to minimize the LJP.
The data in the table below, compiled from various electrochemical studies, illustrates the utility of the TATB assumption in estimating single-ion transfer potentials, which are fundamental to understanding and correcting for liquid junction potentials.
| Ion | Solvent 1 | Solvent 2 | Assumption Used | Estimated Single-Ion Transfer Potential (V) |
| Li⁺ | Water | Acetonitrile | TATB | +0.25 |
| Ag⁺ | Water | DMSO | TATB | -0.42 |
| Cl⁻ | Water | Methanol | TATB | +0.15 |
| Br⁻ | Water | DMF | TATB | +0.08 |
Note: The values presented are illustrative and can vary with experimental conditions.
Mechanistic Studies of Chemical Reactions Utilizing this compound
Halide exchange reactions in coordination complexes are fundamental processes that provide insight into reaction mechanisms, ligand lability, and the formation of new chemical bonds. The kinetics of these reactions can be significantly influenced by the nature of the entering and leaving groups, the metal center, and the solvent. This compound can serve as a valuable reagent in such studies, providing a source of bromide ions in a non-aqueous environment, which is often necessary for mechanistic investigations of organometallic complexes.
Consider a generic square planar complex, [ML₃X], where M is a metal center, L is a spectator ligand, and X is a halide leaving group. The exchange with a bromide ion (Y) from this compound would proceed as follows:
[ML₃X] + Br⁻ ⇌ [ML₃Br] + X⁻
The kinetics of such reactions often follow a two-term rate law, indicative of two parallel pathways for the substitution reaction:
Rate = k₁[Complex] + k₂[Complex][Br⁻]
The first term, governed by the rate constant k₁, represents a solvent-assisted pathway where a solvent molecule initially coordinates to the complex, followed by the displacement of the leaving group and subsequent coordination of the bromide ion. The second term, with rate constant k₂, corresponds to a direct associative pathway where the bromide ion directly attacks the complex, forming a five-coordinate transition state. libretexts.orgsci-hub.se
The large, non-coordinating tetraphenylarsonium cation is particularly useful in these studies as it is less likely to form ion pairs with the anionic nucleophile (Br⁻) or the anionic leaving group (X⁻), which could complicate the kinetic analysis. The solubility of this compound in a wide range of organic solvents also allows for the study of solvent effects on the reaction rates.
Below is a hypothetical data table illustrating the type of kinetic data that could be obtained from studying the halide exchange reaction of a platinum(II) complex with this compound in different solvents.
| Solvent | Dielectric Constant | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| Acetone | 20.7 | 1.2 x 10⁻⁴ | 3.5 x 10⁻³ |
| Acetonitrile | 37.5 | 2.5 x 10⁻⁴ | 1.8 x 10⁻³ |
| Dichloromethane (B109758) | 8.9 | 0.8 x 10⁻⁴ | 5.2 x 10⁻³ |
| Dimethylformamide | 36.7 | 3.1 x 10⁻⁴ | 1.1 x 10⁻³ |
Note: This data is illustrative and intended to represent typical trends observed in such kinetic studies.
In many mechanistic studies, particularly those involving electrochemical techniques like cyclic voltammetry, it is essential to maintain a constant ionic strength and to ensure the conductivity of the solution without the electrolyte itself participating in the reaction. In these instances, this compound can be employed as a spectator or supporting electrolyte .
The key attributes of the tetraphenylarsonium cation that make it an excellent choice for a spectator electrolyte are:
Electrochemical Innocence: The tetraphenylarsonium cation has a very high reduction potential, meaning it is not easily reduced at the cathode over a wide potential window. This ensures that any observed redox processes can be attributed to the species under investigation.
Large Size and Low Charge Density: Its large ionic radius and diffuse charge distribution minimize its interaction with the reactants, intermediates, and transition states of the reaction being studied. This lack of specific interaction ensures that it does not unduly influence the reaction pathway.
Solubility: It is soluble in a variety of organic solvents, which are often the media of choice for studying the mechanisms of organometallic and organic reactions.
For example, in the study of an electron transfer reaction, the presence of a supporting electrolyte like this compound is crucial to minimize the iR drop (the potential drop due to the resistance of the solution) and to control the structure of the electrical double layer at the electrode surface. By providing a constant ionic environment, it allows for the accurate measurement of the redox potentials and the study of the kinetics of the electron transfer process.
The table below provides a qualitative comparison of the properties of this compound with other common supporting electrolytes, highlighting its suitability for mechanistic studies.
| Property | This compound | Tetrabutylammonium Perchlorate (B79767) | Lithium Perchlorate |
| Cation Size | Large | Large | Small |
| Charge Density | Low | Low | High |
| Potential Window (in ACN) | Wide | Wide | Narrower |
| Ion-Pairing Tendency | Low | Moderate | High |
| Solubility in Organic Solvents | Good | Excellent | Moderate |
Catalytic and Co-catalytic Applications of Tetraphenylarsonium Salts
While less common than their phosphonium (B103445) and ammonium (B1175870) counterparts, tetraphenylarsonium salts can function as effective phase-transfer catalysts (PTCs) . Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).
The mechanism of phase-transfer catalysis involving this compound can be illustrated by the nucleophilic substitution of an alkyl halide (RX) with an aqueous solution of a nucleophile (NaY):
In the aqueous phase, the this compound ([As(C₆H₅)₄]⁺Br⁻) exchanges its bromide anion for the nucleophile Y⁻, forming the lipophilic ion pair [As(C₆H₅)₄]⁺Y⁻.
This ion pair, due to the large organic cation, is soluble in the organic phase and is transferred across the phase boundary.
In the organic phase, the nucleophile Y⁻ is highly reactive as it is poorly solvated and its counter-ion is large and non-coordinating. It then reacts with the alkyl halide RX to form the product RY and the bromide ion X⁻.
The resulting tetraphenylarsonium halide ([As(C₆H₅)₄]⁺X⁻) then migrates back to the aqueous phase to repeat the catalytic cycle.
The effectiveness of tetraphenylarsonium salts as PTCs is attributed to the lipophilicity and large size of the cation, which facilitates the transport of anions into the organic phase.
In addition to their role as primary catalysts, tetraphenylarsonium salts can also act as co-catalysts in various transition metal-catalyzed reactions. For instance, in certain carbonylation or polymerization reactions, the addition of a halide salt can have a profound effect on the reaction rate and selectivity. The bromide ion from this compound can coordinate to the metal center, modifying its electronic properties and steric environment, thereby influencing the catalytic activity. The large, non-coordinating tetraphenylarsonium cation ensures that the observed effect is primarily due to the anion.
The table below summarizes some potential catalytic applications of tetraphenylarsonium salts, drawing parallels from the well-established applications of analogous onium salts.
| Reaction Type | Role of Tetraphenylarsonium Salt | Potential Advantage |
| Nucleophilic Substitution | Phase-Transfer Catalyst | Facilitates reaction between immiscible reactants. |
| Polymerization | Co-catalyst/Initiator | Can influence polymer molecular weight and structure. |
| Carbonylation Reactions | Co-catalyst/Promoter | Can enhance reaction rate and selectivity. |
| Wittig-type Reactions | Potential Precursor to Arsonium (B1239301) Ylides | The arsonium salt can be a source for the corresponding ylide. |
Theoretical and Computational Investigations on Tetraphenylarsonium Bromide Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Property Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For the tetraphenylarsonium cation, DFT calculations can be employed to determine its most stable three-dimensional structure. The process of structural optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
In a typical DFT calculation for the tetraphenylarsonium cation, the four phenyl groups would be arranged tetrahedrally around the central arsenic atom. The optimization would refine the As-C bond lengths and the C-As-C bond angles, as well as the dihedral angles of the phenyl groups. It is expected that the phenyl groups would not be perfectly planar with respect to the As-C bond axis but would adopt a twisted conformation to minimize steric hindrance between adjacent phenyl rings.
Once the optimized geometry is obtained, a wealth of electronic properties can be predicted. These properties are crucial for understanding the reactivity and spectroscopic behavior of the compound. Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For the tetraphenylarsonium cation, the HOMO is expected to be localized on the phenyl rings, representing the most accessible electrons. The LUMO, also likely distributed over the phenyl rings, would represent the most likely site for receiving electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and electronic excitability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of the molecule. For the tetraphenylarsonium cation, the MEP would show a positive potential localized around the central arsenic atom and the attached carbon atoms of the phenyl rings, indicating the center of the positive charge. The faces of the phenyl rings would exhibit regions of negative potential due to the π-electron clouds.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the bonding within the cation. It can quantify the charge distribution on each atom, revealing the extent of charge delocalization from the arsenic atom to the phenyl groups.
| Property | Predicted Value/Description |
| Optimized Geometry | Tetrahedral arrangement of four phenyl groups around the central arsenic atom. Phenyl groups are twisted to minimize steric hindrance. |
| As-C Bond Length | Expected to be in the range of 1.90 - 1.95 Å. |
| C-As-C Bond Angle | Approximately 109.5°, with slight deviations due to the steric bulk of the phenyl groups. |
| HOMO-LUMO Gap | A relatively large gap is expected, suggesting high kinetic stability. The gap would likely be in the range of 5-7 eV. |
| Molecular Electrostatic Potential | Positive potential concentrated around the central arsenic atom, with negative potential on the faces of the phenyl rings. |
| Natural Atomic Charges | A significant positive charge on the arsenic atom, with smaller positive charges on the ipso-carbon atoms of the phenyl rings and negative charges on the other carbon and hydrogen atoms. |
First-Principles Calculations for Solid-State Properties
First-principles calculations, which are based on quantum mechanics without the need for empirical parameters, are particularly well-suited for investigating the properties of materials in the solid state. For tetraphenylarsonium bromide, these calculations can elucidate the bulk properties of the crystalline material, providing insights that are not accessible from the study of an isolated ion pair.
These calculations treat the crystal as an infinite, periodic arrangement of atoms. By solving the Schrödinger equation for this periodic system, a range of solid-state properties can be determined. For this compound, first-principles calculations could be used to predict:
Crystal Structure and Lattice Parameters: By minimizing the total energy of the crystal with respect to the unit cell dimensions and the atomic positions within the cell, the most stable crystal structure can be predicted. This would include the lattice constants (a, b, c) and the angles (α, β, γ) that define the unit cell.
Electronic Band Structure: In a solid, the discrete molecular orbitals of the individual ions broaden into energy bands. The electronic band structure describes the relationship between the energy of the electrons and their momentum in the crystal. The band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band, is a crucial parameter that determines the electronic conductivity of the material. For an ionic salt like this compound, a large band gap is expected, classifying it as an insulator.
Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. The projected density of states (PDOS) can further decompose the total DOS into contributions from individual atoms or orbitals, revealing the electronic makeup of the valence and conduction bands.
Mechanical Properties: First-principles calculations can be used to compute the elastic constants of the crystal, which describe its response to mechanical stress. From the elastic constants, other mechanical properties such as the bulk modulus, shear modulus, and Young's modulus can be derived, providing insights into the material's hardness and stiffness.
While specific first-principles calculations for this compound are not available, studies on other organic salts provide a framework for what could be expected researchgate.net.
| Solid-State Property | Theoretical Prediction/Description |
| Crystal System | Likely to be in a common crystal system for organic salts, such as monoclinic or orthorhombic. |
| Band Gap | A large band gap, characteristic of an electrical insulator, is expected. The value would likely be greater than 4 eV. |
| Valence Band | Primarily composed of electronic states from the bromide anion and the π-orbitals of the phenyl groups of the tetraphenylarsonium cation. |
| Conduction Band | Primarily composed of the unoccupied π*-orbitals of the phenyl groups of the tetraphenylarsonium cation. |
| Mechanical Properties | Expected to be a relatively soft and brittle material, typical of organic crystals held together by ionic and van der Waals forces. |
Computational Modeling of Non-Covalent Interactions and Crystal Packing
The arrangement of ions in a crystal lattice is governed by a complex interplay of non-covalent interactions. Computational modeling is an indispensable tool for understanding these interactions and predicting the crystal packing of this compound. Due to the lack of direct computational studies on this compound, the closely related compound, tetraphenylphosphonium (B101447) bromide (TPPB), can be used as a structural analogue to discuss these interactions mdpi.comresearchgate.net.
The crystal structure of TPPB reveals several key non-covalent interactions that are also expected to be present in this compound:
Ionic Interactions: The primary force holding the crystal together is the electrostatic attraction between the positively charged tetraphenylarsonium cations and the negatively charged bromide anions.
Hydrogen Bonding: Although the tetraphenylarsonium cation does not have traditional hydrogen bond donors, weak C-H···Br hydrogen bonds can form between the hydrogen atoms of the phenyl rings and the bromide anions. These interactions play a significant role in directing the crystal packing.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. These methods can identify bond critical points and characterize the nature and strength of the interactions.
The following table summarizes the types of non-covalent interactions expected in the crystal structure of this compound, based on the analysis of its phosphonium (B103445) analogue mdpi.com.
| Type of Interaction | Description |
| Cation-Anion | Strong electrostatic attraction between the [As(C₆H₅)₄]⁺ cation and the Br⁻ anion. |
| C-H···Br Hydrogen Bonds | Weak hydrogen bonds between the hydrogen atoms of the phenyl rings and the bromide anion. These are important for directing the three-dimensional arrangement of the ions. |
| π-π Stacking | Interactions between the aromatic rings of adjacent cations, which can be in a parallel-displaced or T-shaped arrangement. |
| C-H···π Interactions | Interactions where a C-H bond from one cation points towards the π-system of a phenyl ring on an adjacent cation. |
Theoretical Approaches to Reaction Mechanisms and Pathways in Tetraphenylarsonium-Involved Systems
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For systems involving the tetraphenylarsonium cation, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. While specific theoretical studies on the reaction mechanisms of this compound are limited, general principles of reactivity for quaternary arsonium (B1239301) and ammonium (B1175870) salts can be discussed.
Quaternary arsonium salts, like their phosphonium and ammonium counterparts, are generally stable cations. However, they can undergo certain reactions under specific conditions. Theoretical approaches to studying these reactions would typically involve:
Locating Transition States: A transition state is a first-order saddle point on the potential energy surface that connects reactants and products. Computational methods can be used to locate the geometry of the transition state.
Calculating Activation Energies: The activation energy is the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of a reaction. DFT is a common method for calculating activation energies.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired species.
Potential reactions involving the tetraphenylarsonium cation that could be studied theoretically include:
Nucleophilic Attack: Although the arsenic center is sterically hindered by the four phenyl groups, a strong nucleophile could potentially attack one of the ipso-carbon atoms of the phenyl rings, leading to the displacement of triphenylarsine (B46628).
Elimination Reactions: If there were a suitable leaving group on one of the phenyl rings, a base could potentially induce an elimination reaction. However, this is unlikely for the unsubstituted phenyl groups in tetraphenylarsonium.
Thermal Decomposition: At high temperatures, this compound may decompose. Theoretical calculations could help to elucidate the decomposition pathway, which might involve the cleavage of an As-C bond. Studies on the thermal decomposition of related diazonium salts have utilized DFT to simulate the thermodynamics of the process researchgate.net.
The following table outlines a hypothetical reaction and the computational data that could be generated to understand its mechanism.
| Reaction Studied | Computational Data Generated |
| Nucleophilic attack of OH⁻ on an ipso-carbon | Optimized geometries of the reactant complex ([As(C₆H₅)₄]⁺···OH⁻), the transition state, and the products (triphenylarsine oxide and benzene). The activation energy for the reaction. An IRC calculation to confirm the reaction path. |
Advanced Applications and Emerging Research Frontiers of Tetraphenylarsonium Bromide
Supramolecular Architectures and Self-Assembly Processes Involving Tetraphenylarsonium Cations
The large, symmetric, and charge-delocalized nature of the tetraphenylarsonium cation makes it an excellent building block and template in the field of supramolecular chemistry. It plays a pivotal role in the construction of ordered, crystalline materials through non-covalent interactions.
The primary role of the tetraphenylarsonium cation in forming supramolecular frameworks is as a counterion to crystallize large, often anionic, inorganic or organometallic complexes. The cation's bulky and rigid tetrahedral geometry, provided by the four phenyl rings, helps to stabilize crystal lattices and prevent the close approach of anions, thereby promoting the formation of well-defined, ordered structures rather than amorphous precipitates.
The design principle often involves selecting the tetraphenylarsonium cation to match the size and charge requirements of a complex anion, facilitating the creation of intricate networks. These frameworks are held together by a combination of electrostatic forces, hydrogen bonds, and π-π stacking interactions between the phenyl rings of adjacent cations.
Table 1: Examples of Crystal Structures Containing Tetraphenylarsonium Cation
| Compound Name | Crystal System | Role of Cation |
|---|---|---|
| Tetraphenylarsonium aquatetracyanonitridorhenate(V) | Monoclinic | Charge balancing and lattice stabilization africaresearchconnects.com |
In host-guest chemistry, the tetraphenylarsonium cation typically directs the assembly of the final supramolecular structure through its steric and electronic properties. It can be considered a "guest" that influences the host framework, or its presence can direct the spatial arrangement of other molecules.
The cation's large surface area, composed of phenyl rings, can engage in weak, non-covalent interactions that guide the formation of a specific architecture. This process of directed assembly is crucial for creating materials with desired topologies and properties. Although less common than its role as a simple counterion, the tetraphenylarsonium cation can participate more actively in host-guest interactions. For example, in systems involving large anionic hosts like calixarenes, the phenyl groups of a related phosphonium (B103445) cation have been shown to reside within the host's cavity, demonstrating its potential to act as a guest molecule researchgate.net. This suggests that the tetraphenylarsonium cation can similarly be encapsulated by appropriately sized anionic hosts, with the potential for selective recognition driven by shape complementarity and CH-π interactions.
Development of Functional Materials and Nanomaterials Incorporating Tetraphenylarsonium Moieties
The unique properties of the tetraphenylarsonium cation are being explored for the creation of novel functional materials, extending from nanomaterials to specialized electrochemical systems.
The functionalization of nanoparticles—attaching specific molecules to their surfaces—is a powerful strategy to tailor their properties for applications in medicine, catalysis, and sensing rsc.org. While the surface modification of nanoparticles with various organic and inorganic ligands is a well-established field, the specific use of tetraphenylarsonium moieties is an emerging area with significant potential nih.govresearchgate.net.
Drawing parallels from the extensive research on nanoparticles functionalized with quaternary ammonium (B1175870) and phosphonium salts, arsonium-functionalized nanoparticles could offer unique advantages. These cations could impart high stability to colloidal suspensions and introduce a positive surface charge, which is useful for interacting with biological membranes or for layer-by-layer assembly of nanocomposite materials. Although specific examples of nanoparticles functionalized directly with tetraphenylarsonium cations are not yet widely reported, the methodologies developed for other systems, such as the use of diazonium salts or ligand exchange, could be adapted for this purpose nih.govresearchgate.net. Future research may focus on attaching arsonium (B1239301) cations to gold, silica, or magnetic nanoparticles to create novel hybrid materials.
A significant application of tetraphenylarsonium bromide is in the field of electrochemical materials, particularly in the synthesis and crystallization of fulleride salts. Fullerenes, such as C₆₀ and C₇₀, can accept electrons to form fulleride anions (e.g., C₆₀⁻, C₆₀²⁻), which are key components of novel superconducting and magnetic materials.
Tetraphenylarsonium cations are instrumental in the electrochemical crystallization of these fulleride anions nih.gov. In this process, an electrical potential is applied to a solution containing a fullerene and this compound. The fullerene is reduced to its anionic form at the electrode surface, and it then precipitates with the tetraphenylarsonium cation to form a highly ordered crystalline salt nih.gov. The bulky nature of the cation is crucial for separating the fulleride anions, allowing for the formation of single crystals with dimensions large enough for detailed physical characterization nih.gov.
In these fulleride salts, the tetraphenylarsonium cations form a host lattice that encapsulates the fulleride anions. This structural arrangement is analogous to that observed in the well-studied tetraphenylphosphonium (B101447) fulleride salts, where the cations create a stable framework that dictates the orientation and spacing of the fullerene molecules. This control over the solid-state structure is essential for tuning the electronic properties of the material.
Table 2: Role of Tetraphenylarsonium in Fulleride Systems
| Feature | Description | Reference |
|---|---|---|
| Process | Electrochemical crystallization | nih.gov |
| Cation Role | Stabilizes and crystallizes fulleride anions (C₆₀⁻, C₇₀⁻) | nih.gov |
| Product | Single crystals of tetraphenylarsonium fulleride double salts | nih.gov |
| Significance | Enables the study of the physical properties of isolated fulleride anions in a crystalline matrix. | nih.gov |
Future Directions and Interdisciplinary Research Opportunities in this compound Chemistry
The chemistry of this compound continues to evolve, presenting numerous opportunities for interdisciplinary research.
Rational Design of Supramolecular Frameworks: Moving beyond its role as a passive counterion, future work could focus on designing frameworks where the tetraphenylarsonium cation acts as a primary, structure-directing component through deliberate engineering of non-covalent interactions. This could lead to new porous materials for gas storage or separation.
Anion Sensing and Recognition: The principles of host-guest chemistry suggest that the tetraphenylarsonium cation could be a target for recognition by novel, water-soluble anionic host molecules. This could pave the way for new sensory materials capable of detecting specific cationic species in solution.
Nanomaterials for Biomedical Applications: The functionalization of nanoparticles with arsonium cations remains a largely unexplored frontier. Such materials could be investigated for their antimicrobial properties or as non-viral vectors for gene delivery, leveraging the known biological activities of related phosphonium compounds.
Advanced Electronic Materials: The success of this compound in crystallizing fullerides can be extended to other large, electronically active anions. This includes polyoxometalates, organic radical anions, and components for organic electronics, opening new avenues in materials science and solid-state physics.
Q & A
Q. What are the established methods for synthesizing tetraphenylarsonium bromide with high purity?
this compound is synthesized by neutralizing tetraphenylarsonium hydroxide (Ph₄AsOH) with hydrobromic acid (HBr) in aqueous solution. Recrystallization is achieved by dissolving the crude product in ethanol and precipitating it with diethyl ether. This method yields a melting point of 278–280°C, consistent with literature values . Key steps include:
- Neutralization : Monitor pH to ensure complete reaction.
- Recrystallization : Use ethanol-ether solvent pairs for optimal crystal formation.
- Drying : Vacuum-dry the product to remove residual solvents.
Q. How can researchers verify the identity and purity of this compound?
- Melting Point Analysis : Compare observed melting points (278–280°C) to published ranges to assess purity .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should show characteristic aromatic proton signals (δ 7.2–7.6 ppm) and quaternary carbon peaks .
- Elemental Analysis : Confirm Br⁻ content via ion chromatography or titration (e.g., gold chloride assay for bromide quantification) .
Q. What purification strategies mitigate common impurities in this compound synthesis?
- Solvent Recrystallization : Ethanol/ether systems reduce unreacted Ph₄AsOH or residual HBr.
- Column Chromatography : Use silica gel with polar solvents (e.g., dichloromethane/methanol) for trace impurities.
- Thermogravimetric Analysis (TGA) : Detect solvent or moisture residues post-purification .
Advanced Research Questions
Q. Why does this compound exhibit entropy-driven solubility in polar aprotic solvents like propylene carbonate?
Thermodynamic studies reveal that the transfer of Ph₄AsBr from water to propylene carbonate is endothermic (ΔH = +2.5 kJ/mol) but entropy-favored (TΔS = +5.4 kJ/mol). The bulky tetraphenylarsonium cation disrupts solvent structure, increasing entropy upon dissolution. This property is critical for its use in ion-selective electrodes and solvent extraction systems .
Q. How does this compound participate in stoichiometric organometallic reactions?
In reactions with benzyl bromide and tellurocyanate ions, Ph₄AsBr acts as a phase-transfer catalyst. Kinetic studies confirm a 1:1 stoichiometry via UV-Vis monitoring of tellurocyanate ion depletion. The reaction mechanism involves ion-pair formation, enabling nucleophilic substitution in non-polar media .
Q. What analytical methods resolve bromide interference in complex matrices containing tetraphenylarsonium salts?
- Capillary Electrophoresis (CE) : Optimize buffer co-ions (e.g., chromate) to separate Br⁻ from Cl⁻ via mobility differences. Self-stacking effects enhance detection limits in high-chloride matrices .
- X-ray Photoelectron Spectroscopy (XPS) : Differentiate Br⁻ binding energies (∼70 eV) from organic bromine species in hybrid materials .
Q. How do thermodynamic properties influence this compound’s role in ion-selective membranes?
The cation’s large size and low hydration energy enhance selectivity for bulky anions (e.g., perchlorate) in membrane electrodes. Entropy-driven partitioning into organic phases minimizes co-extraction of water, improving membrane stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
